molecular formula C14H12N2O5S B5645677 N-[4-(aminosulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(aminosulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B5645677
M. Wt: 320.32 g/mol
InChI Key: OPKAHSUXMKXQLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(aminosulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide and related compounds often involves complex reactions. For example, Ellingboe et al. (1992) described the synthesis of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting the intricate steps and specific conditions needed for such syntheses (Ellingboe et al., 1992).

Molecular Structure Analysis

Detailed analyses of molecular structures of related compounds have been conducted using various techniques, including X-ray crystallography. Viterbo et al. (1980) determined the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, providing insights into the structural intricacies of these molecules (Viterbo et al., 1980).

Chemical Reactions and Properties

N-[4-(aminosulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions. Jacobs et al. (1994) explored fluorinated amide substituents in a series of 3-(arylmethyl)-1H-indole-5-carboxamides, showing the versatility and reactivity of these compounds (Jacobs et al., 1994).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structures, are crucial for their application in drug design. Ji et al. (2018) synthesized a related compound and determined its crystal structure, which is essential for understanding its physical properties (Ji et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group interactions, are key for the development of pharmacologically active compounds. FazilathBasha et al. (2021) conducted a detailed study on N-((4-aminophenyl)sulfonyl)benzamide, revealing insights into the reactivity nature of the molecule (FazilathBasha et al., 2021).

properties

IUPAC Name

N-(4-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c15-22(18,19)11-4-2-10(3-5-11)16-14(17)9-1-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKAHSUXMKXQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-sulfamoylphenyl)-1,3-benzodioxole-5-carboxamide

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